![molecular formula C21H27N3O2S2 B362515 3-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylpropanamide CAS No. 638137-18-5](/img/structure/B362515.png)
3-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylpropanamide
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Description
3-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylpropanamide is a useful research compound. Its molecular formula is C21H27N3O2S2 and its molecular weight is 417.6g/mol. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Due to the imine functional group, Schiff bases and their coordination compounds are promising corrosion inhibitors for alloys and metals. Nitrogen, oxygen, and sulfur atoms play a crucial role in their effectiveness. Theoretical chemistry methods, such as density functional theory (DFT), aid in searching for molecules with desired properties .
Peptidomimetic Approach for Type II Diabetes
While not directly related to the compound, a peptidomimetic approach targeting pre-amyloidogenic states in type II diabetes has been explored . This highlights the broader applications of similar structural motifs.
Antimicrobial Potential
Imidazole-containing compounds, such as those related to our compound, have been synthesized and evaluated for antimicrobial potential against bacteria like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes .
Catalytic Protodeboronation
Although not specific to our compound, catalytic protodeboronation reactions have been investigated using heteroarenes and silylated boronic esters . These reactions provide valuable insights into synthetic methodologies.
properties
IUPAC Name |
N-cyclohexyl-3-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S2/c1-2-12-24-20(26)18-15-9-6-10-16(15)28-19(18)23-21(24)27-13-11-17(25)22-14-7-4-3-5-8-14/h2,14H,1,3-13H2,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWZXMHUDZRQEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCCC(=O)NC3CCCCC3)SC4=C2CCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylpropanamide |
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